Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromothiophene moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the bromine-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The bromothiophene moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-Chlorothiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Fluorothiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Iodothiophen-2-yl)thiazole-4-carboxylate
Uniqueness
Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can enhance the compound’s interactions with biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c1-13-9(12)5-4-14-8(11-5)6-2-3-7(10)15-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXNGYDOQLPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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